Methyl 4-(2-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate
Description
Methyl 4-(2-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a structurally complex molecule featuring a methyl benzoate core substituted with a thiazole ring, a thioether linkage, and a 4-acetamidophenyl group. The compound integrates multiple pharmacophores: the thiazole ring is known for antimicrobial and anticancer properties , the acetamido group enhances solubility and hydrogen-bonding interactions, and the thioether moiety contributes to metabolic stability . Its synthesis likely involves multi-step reactions, including thiourea formation, cyclization, and esterification, as seen in analogous protocols .
Properties
IUPAC Name |
methyl 4-[[2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-14(28)24-16-7-9-18(10-8-16)26-21(30)13-34-23-27-19(12-33-23)11-20(29)25-17-5-3-15(4-6-17)22(31)32-2/h3-10,12H,11,13H2,1-2H3,(H,24,28)(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDHHMHLLMDUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
The molecular formula of the compound is , indicating a complex structure with multiple functional groups that may contribute to its biological activity.
Structural Features
- Thiazole Ring : A five-membered heterocyclic compound that can influence pharmacological properties.
- Acetamido Groups : These groups may enhance solubility and bioavailability.
- Benzoate Moiety : Often associated with anti-inflammatory and analgesic properties.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
- Receptor Modulation : The compound may interact with various receptors, including G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes .
Therapeutic Potential
The biological activity of Methyl 4-(2-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate suggests potential applications in:
- Anti-inflammatory therapies
- Analgesics for chronic pain management
- Anticancer agents , due to its complex structure that may interfere with cancer cell metabolism.
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of similar thiazole derivatives. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting that this compound could exhibit comparable effects .
Case Study 2: Anticancer Activity
Research has shown that compounds with similar structures can induce apoptosis in cancer cells. In vitro studies demonstrated that derivatives of thiazole exhibited cytotoxic effects on various cancer cell lines, indicating a potential pathway for further exploration of this compound as an anticancer agent .
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Structure and Synthesis
The compound can be described by the molecular formula and has a molecular weight of approximately 439.5 g/mol. The synthesis typically involves multi-step reactions that integrate various functional groups, allowing for modifications that enhance its bioactivity.
Table 1: Summary of Synthesis Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Reaction of acetamidophenyl with thiazole derivatives | Formation of thiazole-linked amide |
| 2 | Alkylation with methyl esters | Introduction of methyl group |
| 3 | Hydrolysis and purification | Final product isolation |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit promising antimicrobial properties. For instance, research on related thiazole derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly against breast cancer cell lines. Studies employing Sulforhodamine B assays have indicated that certain derivatives exhibit cytotoxic effects on MCF7 cells, a common model for estrogen receptor-positive breast cancer. Molecular docking studies further elucidate the binding interactions between these compounds and cancer-related targets, enhancing their therapeutic potential.
Pharmacological Applications
The pharmacological applications of Methyl 4-(2-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate can be categorized into several key areas:
- Antimicrobial Agents : Effective against a range of pathogens.
- Anticancer Drugs : Targeting specific cancer cell lines with potential for further development.
- Anti-inflammatory Agents : Some thiazole derivatives have shown promise in inhibiting inflammatory pathways.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of thiazole derivatives similar to this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antibacterial properties (source: ).
Case Study 2: Anticancer Activity
In vitro assays were conducted on MCF7 breast cancer cells using synthesized thiazole derivatives. Compounds were evaluated for their cytotoxicity, revealing several candidates with IC50 values in the low micromolar range (source: ). Molecular docking studies confirmed favorable interactions with key oncogenic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Acetamido Substituents
Compounds such as N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) and methyl 2-(2-(2-m-tolylacetamido)thiazol-4-yl)acetate (107o) () share the thiazole-acetamido scaffold. Key differences include:
- Substituent Position: The target compound’s 4-acetamidophenyl group replaces the simpler methyl or tolyl groups in 107b/o.
- Activity : 107b and 107o exhibit MIC values of 12.5–6.25 μg/mL against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) . The target compound’s 4-acetamidophenyl group could modulate activity by altering electron density or steric hindrance.
Thiazolidinone Derivatives
Compounds like ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j) () feature a thiazolidinone ring instead of a thiazole. Key distinctions:
- Synthesis: Thiazolidinones are synthesized via cyclization with dimethyl acetylenedicarboxylate (DMAD) , whereas thiazoles require alternative cyclizing agents.
Heterocycle-Substituted Benzoates
Ethyl 4-(2-(benzo[d]oxazol-2-yl thio)acetamido)benzoate (A19) () replaces the thiazole with an oxazole. Differences include:
- Electronic Properties : Oxazoles are less electron-rich than thiazoles due to the absence of sulfur’s lone pairs, affecting interactions with hydrophobic pockets in enzymes.
- Bioactivity : Oxazole derivatives often show reduced antimicrobial activity compared to thiazoles, as observed in SAR studies .
Antimicrobial Activity
- Thiazole Derivatives: Compounds with electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring exhibit lower MIC values (e.g., 107j, MIC = 6.25 μg/mL) . The target compound’s 4-acetamidophenyl group, a moderate electron donor, may balance potency and solubility.
- Thioether vs. Thioester: The thioether linkage in the target compound may enhance stability compared to thioesters in analogs like ethyl 2-(2-formylaminothiazol-4-yl)acetate (), which are prone to hydrolysis.
Antifungal Activity
Compounds like N-(4-methylthiazol-2-yl)-2-p-tolylacetamide (107a) show broad antifungal activity (MIC = 12.5–25 μg/mL) . The acetamido group in the target compound may improve penetration into fungal cell walls via hydrogen bonding.
Preparation Methods
One-Pot Thiazole Assembly
A streamlined approach condenses thiazole formation and coupling:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the amide coupling step, improving yields to 78% with reduced side products.
Challenges and Optimization
Thiol Oxidation :
Regioselectivity in Thiazole Formation :
- Substituent positioning on the thiazole ring is controlled by steric effects. Polar solvents (e.g., DMF) favor C-4 substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
